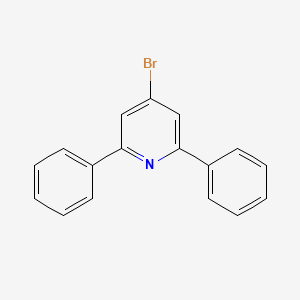

4-Bromo-2,6-diphenylpyridine

Vue d'ensemble

Description

4-Bromo-2,6-diphenylpyridine is an organic compound with the chemical formula C17H12BrN . It is also known as a chemical compound .

Synthesis Analysis

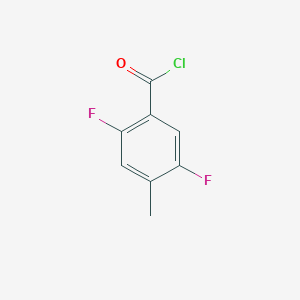

The synthesis of compounds similar to this compound has been reported in the literature. For example, aromatic polyamides containing 4-aryl-2,6-diphenylpyridine moieties were synthesized from diamines and two fluorinated isophthaloyl dichlorides by the low-temperature solution polycondensation in N,N-dimethylacetamide (DMAc) . Another study reported the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .Molecular Structure Analysis

The molecular formula of this compound is C17H12BrN . The compound is predicted to have a density of 1.352±0.06 g/cm3 .Chemical Reactions Analysis

In the context of chemical reactions, this compound has been used in the synthesis of aromatic polyamides . It has also been involved in Suzuki cross-coupling reactions .Physical and Chemical Properties Analysis

This compound is predicted to have a density of 1.352±0.06 g/cm3 . Its melting point is 90℃ (ethanol), and its boiling point is predicted to be 401.1±40.0 °C .Applications De Recherche Scientifique

Synthesis and Cross-Coupling Reactions

4-Bromo-2,6-diphenylpyridine derivatives have been synthesized through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives expand the use of polybromofluoropyridine scaffolds in synthesizing polyfunctional heteroaromatic derivatives (Benmansour et al., 2007). Similarly, regioselective ortho-Lithiation of halopyridines has led to the synthesis of related compounds, demonstrating the versatility of these molecules in organic synthesis (Chen et al., 2004).

Photophysical Properties and Applications

Studies on iridium cyclometalated complexes with 2,6-diphenylpyridine ligands have revealed their strong visible absorption and long-lived emission, which are significant for photophysical applications (Polson et al., 2004). This characteristic is also utilized in fluorescent chemosensors designed for selective sensing of metal ions like Ag+, which demonstrate high luminescence quantum yields and potential for biological applications (Zhang et al., 2017).

Use in Polymerization Monitoring and Photopolymerization

Diphenylpyridine derivatives have been explored as fluorescent sensors for monitoring photopolymerization processes. Their electron-donating or withdrawing substituents significantly influence their sensitivity and efficiency, highlighting their potential in polymer science (Topa et al., 2020). Additionally, bimolecular photoinitiating systems based on derivatives of 2,6-diphenylpyridine have shown promising results in vat photopolymerization 3D printing techniques under visible light (Fiedor et al., 2020).

Structural Studies and Crystallography

Structural studies of 2,6-diphenylpyridine-based compounds have been conducted using techniques like X-ray crystallography. These studies provide insights into the molecular geometry and interactions of these compounds, which are essential for understanding their properties and potential applications (Crispini & Neve, 2002).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-2,6-dimethylphenol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-2,6-diphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVESHYKDJMFQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508150 | |

| Record name | 4-Bromo-2,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78500-89-7 | |

| Record name | 4-Bromo-2,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

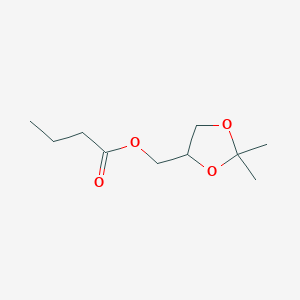

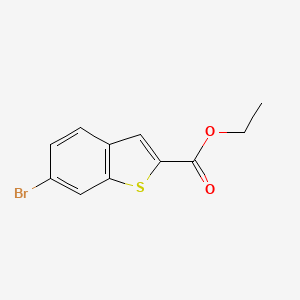

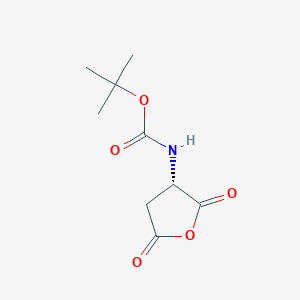

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diphenyl[3-(triethoxysilyl)propyl]phosphine](/img/structure/B1601415.png)

![N-[5-(diethylamino)-2-nitrosophenyl]acetamide](/img/structure/B1601425.png)